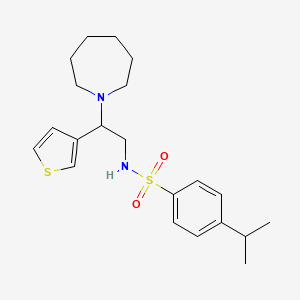

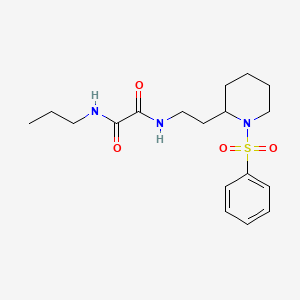

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Polymorphic Studies

- Effect of Pressure on Polymorphs: Research by Fedorov et al. (2017) explores the effect of pressure on two polymorphs of a related compound, tolazamide, which shares structural similarities with N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide. This study is significant as it investigates the phase transitions of these polymorphs under varying pressure conditions, contributing to our understanding of the physical properties of such compounds (Fedorov et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Azo Dye Ligands: El-Sonbati et al. (2015) describe the synthesis of azo dye ligands involving benzenesulfonamide, indicating the potential of using similar methods for synthesizing derivatives of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide. Such research underscores the compound's utility in creating complex ligands for various applications (El-Sonbati et al., 2015).

Therapeutic Applications

- Anti-Inflammatory and Anticancer Potential: Küçükgüzel et al. (2013) report on the synthesis of celecoxib derivatives that include a benzenesulfonamide moiety. This study highlights the potential therapeutic applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide in areas such as anti-inflammatory and anticancer treatments (Küçükgüzel et al., 2013).

Material Science Applications

- UV Protection and Antimicrobial Properties: Mohamed et al. (2020) investigated thiazole azodyes containing sulfonamide moieties for their UV protection and antimicrobial properties when applied to cotton fabrics. This study suggests potential applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide in material science, particularly in textile treatment (Mohamed et al., 2020).

Biological Activity

- Interaction with Biological Molecules: The research by Shaffer et al. (2015) on the AMPA receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide demonstrates the importance of sulfonamide derivatives in interacting with biological molecules. This suggests the potential biological significance of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide (Shaffer et al., 2015).

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2S2/c1-17(2)18-7-9-20(10-8-18)27(24,25)22-15-21(19-11-14-26-16-19)23-12-5-3-4-6-13-23/h7-11,14,16-17,21-22H,3-6,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGUJHFLOOPZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)

![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2765909.png)